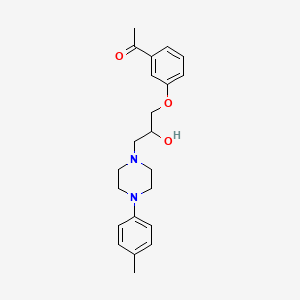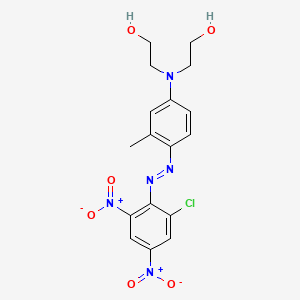
2-甲氧基喹啉-8-胺
描述
2-Methoxyquinolin-8-amine, also known as 8-amino-2-methoxyquinoline (8-MAQ), is a heterocyclic organic compound that belongs to the quinoline family. It has been studied extensively for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
1. 双齿导向基团在 C–H 活化中的应用 “2-甲氧基喹啉-8-胺”可以作为双齿导向基团参与 C–H 键活化/官能化反应。 这种应用在有机合成中至关重要,该化合物的结构有利于在分子特定位置进行选择性键合和反应 .
有机合成中的骨架结构
喹啉-8-胺骨架是有机合成中的重要骨架结构。 “2-甲氧基喹啉-8-胺”由于其独特的取代模式,可用于合成具有潜在药物和材料科学应用的复杂有机分子 .
配体辅助剂
在配位化学中,“2-甲氧基喹啉-8-胺”可以作为配体辅助剂,与金属配位形成配合物。 这些配合物可用于催化或作为功能材料 .
自由基氧化脱羧
该化合物可能参与自由基氧化脱羧反应。 这种反应对于将烷基或芳基引入分子中很重要,这可以改变其性质和潜在应用 .
加氢胺化催化剂
“2-甲氧基喹啉-8-胺”可能作为加氢胺化反应的催化剂。 这些反应对于合成胺类物质很重要,胺类物质是许多药物和农药中的关键结构单元 .
加氢芳基化方法
它也可以用于加氢芳基化方法合成芳香族化合物。 这类化合物有着广泛的应用,包括染料、颜料和药物 .
作用机制
Target of Action
2-Methoxyquinolin-8-amine is a type of 8-quinolinamine . Quinolinamines have been reported to exhibit potent in vitro antimalarial activity . They are also known to have antileishmanial, antifungal, and antibacterial activities . Therefore, the primary targets of 2-Methoxyquinolin-8-amine are likely to be similar to those of other 8-quinolinamines, which include various parasites, fungi, and bacteria .
Mode of Action
It is known that 8-quinolinamines interact with their targets to inhibit their growth and proliferation . This interaction could involve binding to specific proteins or enzymes within the target organisms, disrupting their normal functions and leading to their death .
Biochemical Pathways
Given its broad-spectrum anti-infective properties, it is likely that it affects multiple pathways within the target organisms . These could include pathways involved in DNA replication, protein synthesis, and energy production, among others .
Pharmacokinetics
It is known that 8-quinolinamines can be effectively delivered to their target organisms, suggesting that they have good bioavailability .
Result of Action
The result of the action of 2-Methoxyquinolin-8-amine is the inhibition of growth and proliferation of the target organisms, leading to their death . This includes various parasites, fungi, and bacteria .
Action Environment
The action of 2-Methoxyquinolin-8-amine can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other substances that could interact with the compound, and the resistance mechanisms of the target organisms
生化分析
Biochemical Properties
2-Methoxyquinolin-8-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial properties . Additionally, 2-Methoxyquinolin-8-amine interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 2-Methoxyquinolin-8-amine on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Methoxyquinolin-8-amine has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation .
Molecular Mechanism
At the molecular level, 2-Methoxyquinolin-8-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 2-Methoxyquinolin-8-amine inhibits the activity of DNA gyrase, an enzyme crucial for DNA replication, thereby exhibiting antibacterial properties . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-Methoxyquinolin-8-amine change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Methoxyquinolin-8-amine remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may exhibit different biological activities, necessitating careful monitoring in long-term studies .
Dosage Effects in Animal Models
The effects of 2-Methoxyquinolin-8-amine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
2-Methoxyquinolin-8-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it inhibits the activity of enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA and RNA synthesis . Additionally, 2-Methoxyquinolin-8-amine influences metabolic flux and metabolite levels, leading to altered cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Methoxyquinolin-8-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, 2-Methoxyquinolin-8-amine is transported into cells via specific membrane transporters and binds to intracellular proteins, facilitating its distribution within the cell .
Subcellular Localization
The subcellular localization of 2-Methoxyquinolin-8-amine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 2-Methoxyquinolin-8-amine may be localized to the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression . Additionally, it may be targeted to mitochondria, influencing cellular energy metabolism .
属性
IUPAC Name |
2-methoxyquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURAWDWTNZXEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331275 | |
| Record name | 2-methoxyquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134829-04-2 | |
| Record name | 2-methoxyquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
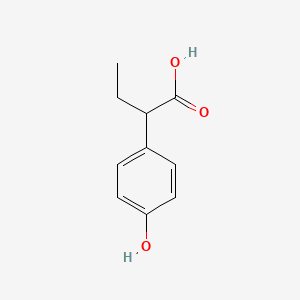
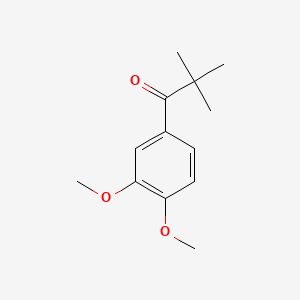



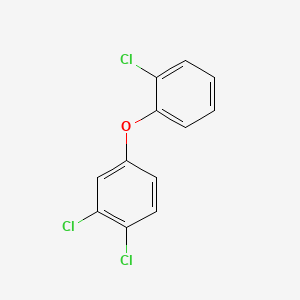
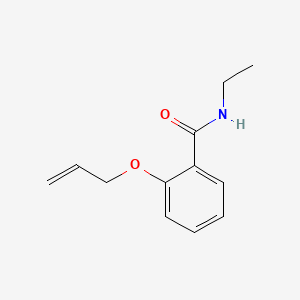
![2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane](/img/structure/B1619032.png)

